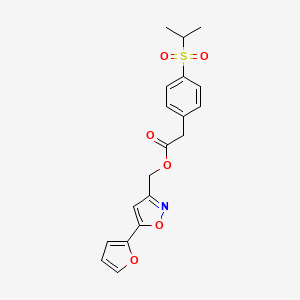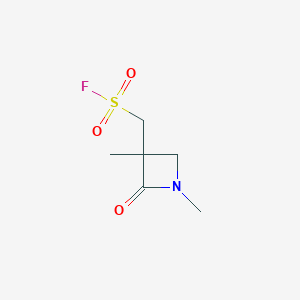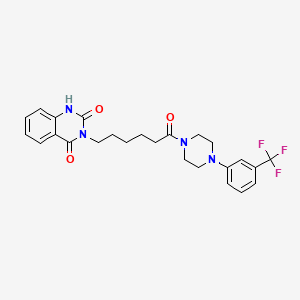
3-(6-oxo-6-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)hexyl)quinazoline-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(6-oxo-6-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)hexyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound known for its potent biological activities. It features a quinazoline core linked to a piperazine moiety via a hexyl chain, modified with a trifluoromethylphenyl group, making it structurally unique and interesting for various chemical and biological investigations.
准备方法
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
Formation of the quinazoline core through cyclization reactions.
Introduction of the hexyl chain.
Attachment of the piperazine ring.
Incorporation of the trifluoromethylphenyl group. Each step would require specific catalysts and reaction conditions such as temperature control and solvents like dimethyl sulfoxide or acetonitrile.
Industrial Production Methods
Industrial production would likely streamline these synthetic routes, employing more efficient and scalable methods. Optimization of catalyst usage, reaction times, and purification techniques, such as crystallization or chromatography, would be critical.
化学反应分析
Types of Reactions
Oxidation: : Introduction of oxygen atoms into the molecule, potentially at the quinazoline core.
Reduction: : Removal of oxygen atoms or addition of hydrogen, modifying the functional groups.
Substitution: : Replacement of one functional group by another, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO4) under acidic conditions.
Reduction: : Hydrogen gas with a palladium catalyst (Pd/C).
Substitution: : Halogenated reagents under basic conditions.
Major Products
The products would vary depending on the type of reaction:
Oxidation might yield quinazoline derivatives with different functional groups.
Reduction could result in more saturated, less oxygenated derivatives.
Substitution products would vary widely based on the reacting groups.
科学研究应用
3-(6-oxo-6-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)hexyl)quinazoline-2,4(1H,3H)-dione finds applications in various research fields:
Chemistry: : As a model compound in synthetic organic chemistry.
Biology: : Investigating its interactions with biological macromolecules.
Industry: : Usage in the synthesis of other complex molecules or materials.
作用机制
The compound exerts its effects by interacting with specific molecular targets in biological systems. These interactions can modulate pathways involved in cellular functions, such as enzyme activity or receptor binding. Specific pathways and targets would depend on the exact biological context being studied.
相似化合物的比较
Compared to other quinazoline or piperazine derivatives, this compound's uniqueness lies in its trifluoromethylphenyl group, which imparts distinct electronic and steric properties. Similar compounds might include:
4-quinazolinones
Piperazine derivatives
Trifluoromethylphenyl substituted compounds
Conclusion
3-(6-oxo-6-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)hexyl)quinazoline-2,4(1H,3H)-dione is a multi-faceted compound with diverse applications in chemical synthesis, biological research, and potential pharmaceutical developments. Its intricate structure and reactivity make it a valuable subject for further studies.
属性
IUPAC Name |
3-[6-oxo-6-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]hexyl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27F3N4O3/c26-25(27,28)18-7-6-8-19(17-18)30-13-15-31(16-14-30)22(33)11-2-1-5-12-32-23(34)20-9-3-4-10-21(20)29-24(32)35/h3-4,6-10,17H,1-2,5,11-16H2,(H,29,35) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBNGFIWVYLVVFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)CCCCCN3C(=O)C4=CC=CC=C4NC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27F3N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
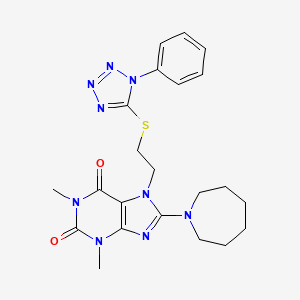


![Methyl 2-[2-(methylamino)-1,3-thiazol-5-yl]acetate](/img/structure/B2368561.png)
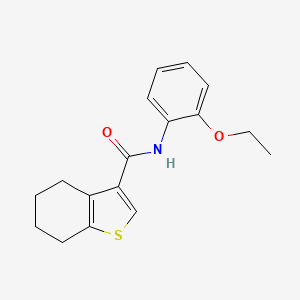
![2-(2-(4-fluorophenoxy)ethyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2368563.png)
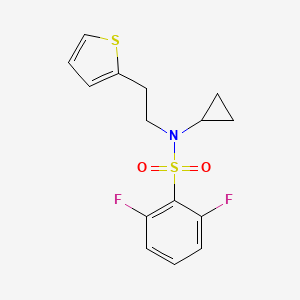
![7-(furan-2-yl)-2-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2368567.png)
![3-[(Cyanoacetyl)amino]-2-hydroxybenzoic acid](/img/structure/B2368569.png)
![N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}azepane-1-sulfonamide](/img/structure/B2368570.png)
![1-(2,5-dimethylbenzyl)-3-phenethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2368571.png)
